3-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-(hydroxymethyl)-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-10(2)14(12,13)9-5-3-4-8(6-9)7-11/h3-6,11H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVFASBMKPZPPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide typically involves the sulfonation of a benzene derivative followed by the introduction of the hydroxymethyl group. One common method involves the reaction of N,N-dimethylbenzene-1-sulfonamide with formaldehyde under acidic conditions to introduce the hydroxymethyl group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs.
Chemical Reactions Analysis
Types of Reactions
3-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 3-(carboxymethyl)-N,N-dimethylbenzene-1-sulfonamide.
Reduction: Formation of N,N-dimethylbenzene-1-sulfonamide.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Chemical Formula : C₉H₁₃N₁O₃S
- Molecular Weight : 215.27 g/mol
- IUPAC Name : 3-(hydroxymethyl)-N,N-dimethylbenzenesulfonamide
- Appearance : Powder
This sulfonamide is notable for its hydroxymethyl group, which enhances its reactivity and biological activity.
Medicinal Chemistry Applications
- Inhibition of Carbonic Anhydrases : Research indicates that sulfonamide derivatives, including 3-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide, can act as inhibitors of carbonic anhydrases (CAs), particularly isoforms CA IX and CA XII. These isoforms are overexpressed in various cancers, making them targets for anticancer therapies. Studies have shown that modifications to the sulfonamide structure can lead to significant inhibitory effects on these enzymes, thereby reducing tumor growth and metastasis .
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against cancer cell lines. In vitro studies demonstrated that certain derivatives exhibited concentration-dependent inhibition of cell viability in hypoxic conditions, which are common in tumor microenvironments. Notably, these compounds also reversed acidification in tumor cultures, indicating potential for therapeutic intervention in cancer treatment .
- Neuroprotective Effects : Emerging studies suggest that sulfonamide derivatives could be beneficial in neurodegenerative diseases like Alzheimer's disease. Their ability to inhibit acetylcholinesterase and butyrylcholinesterase makes them promising candidates for enhancing cholinergic signaling in the brain . The design of novel derivatives based on this framework is ongoing, with initial results showing effective inhibition of tau protein aggregation and neuroinflammation .
Biological Studies
- Molecular Docking Studies : Computational analyses have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the mechanism of action at the molecular level and guide further modifications to enhance efficacy .
- Cell Viability Assays : Case studies have documented the effects of this compound on different cancer cell lines, including HT-29 and MDA-MB-231. Results indicated a significant reduction in cell viability when treated with specific concentrations of the compound, demonstrating its potential as an anticancer agent .
- Study on Cancer Cell Lines : A study evaluated the effects of various concentrations of this compound on the viability of MDA-MB-231 cells under hypoxic conditions. The results indicated a significant decrease in cell viability at higher concentrations, suggesting a potential therapeutic role in targeting hypoxic tumors .
- Neuroprotective Evaluation : In a study focusing on Alzheimer's disease models, derivatives of this sulfonamide were tested for their ability to inhibit acetylcholinesterase activity. The results showed promising inhibition rates that could lead to improved cognitive function in treated models .
Mechanism of Action
The mechanism by which 3-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the sulfonamide group can interact with specific amino acid residues, leading to inhibition or activation of the target molecule. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamides
Substituent Variations and Molecular Properties
The table below compares the target compound with analogs differing in substituent groups, highlighting structural and functional differences:
Key Observations:
- Hydroxymethyl vs. Hydroxy ( vs. 15): The hydroxymethyl group increases hydrophilicity and provides a handle for esterification or etherification, unlike the hydroxyl group, which is less versatile .
- Chloromethyl vs. Hydroxymethyl ( vs. 15): The chloromethyl analog’s higher molecular weight (233.72 g/mol) and electronegative Cl atom make it more reactive in alkylation reactions .
- Aminomethyl Derivative (): The amine group introduces basicity, enabling interactions with acidic targets or participation in Schiff base formation .
Structural and Crystallographic Insights
- Crystal Packing (): Sulfonamides often form hydrogen-bonded networks (e.g., N–H⋯O and C–H⋯O interactions), stabilizing their crystalline structures. The hydroxymethyl group in the target compound may participate in additional hydrogen bonding, influencing solubility and stability .
- Synthetic Accessibility (): The hydroxymethyl group can be introduced via reduction of a chloromethyl precursor () or oxidation of a methyl group, offering flexible synthetic routes .
Biological Activity
3-(Hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound is synthesized through the reaction of N,N-dimethylbenzenesulfonamide with formaldehyde, leading to the formation of the hydroxymethyl group. This modification is crucial for enhancing the biological properties of sulfonamides.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. The hydroxymethyl group may enhance the binding affinity to bacterial enzymes, thereby increasing efficacy against various pathogens.
- Antitumor Effects : Some studies suggest that sulfonamide derivatives exhibit antiproliferative effects on cancer cells. The mechanism often involves inhibition of topoisomerase enzymes, which play a critical role in DNA replication and repair .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit carbonic anhydrases (CAs), which are important for various physiological processes. Inhibition studies have shown selective activity against human carbonic anhydrase II and tumor-associated carbonic anhydrase IX .
The mechanisms through which this compound exerts its biological effects include:
- Topoisomerase Inhibition : Similar to other benzene sulfonamides, this compound may inhibit topoisomerase II, leading to DNA damage in rapidly dividing cells. This action is particularly relevant in cancer treatment where rapid cell proliferation is a hallmark .
- Carbonic Anhydrase Inhibition : The compound's structure allows it to interact with the active site of carbonic anhydrases, blocking their activity and affecting pH regulation and bicarbonate transport in cells .
Case Studies
Several studies have documented the biological effects of this compound:
- Antitumor Activity : A study demonstrated that derivatives of sulfonamides, including those with hydroxymethyl groups, showed significant growth inhibition in tumorigenic cell lines while sparing non-tumorigenic cells. This selectivity suggests potential therapeutic applications in oncology .
- Antibacterial Efficacy : Research indicated that compounds similar to this compound displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involved competitive inhibition at the active site of bacterial dihydropteroate synthase .
Data Table: Biological Activity Summary
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antimicrobial | High (varies by strain) | Inhibition of bacterial enzyme |
| Antitumor | Moderate to high | Topoisomerase II inhibition |
| Carbonic Anhydrase | Selective inhibition | Competitive binding at active site |
Q & A
Q. What are the optimal synthetic routes for preparing 3-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide?
- Methodological Answer: The synthesis typically involves sulfonylation of the corresponding amine. For example, reacting 3-(hydroxymethyl)aniline with N,N-dimethylsulfamoyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Reaction conditions (solvent, temperature, stoichiometry) should be optimized:
- Solvent: Dichloromethane or THF.
- Temperature: 0–25°C under inert atmosphere.
- Work-up: Purification via column chromatography or recrystallization.
This method aligns with analogous sulfonamide syntheses (e.g., , where triethylamine is used for HCl neutralization).
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer: A combination of spectroscopic and crystallographic techniques is recommended:
- IR Spectroscopy: Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and hydroxyl O-H bonds (~3300 cm⁻¹).
- NMR: ¹H NMR detects methyl groups (δ 2.8–3.0 ppm for N,N-dimethyl) and hydroxymethyl protons (δ 4.5–4.7 ppm). ¹³C NMR confirms sulfonamide and aromatic carbons.
- X-ray Crystallography: Resolve hydrogen-bonding networks and molecular conformation (e.g., used this to analyze sulfonamide geometry).
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer: Stability studies should assess:
- Temperature: Store at –20°C in inert atmospheres to prevent hydrolysis or oxidation.
- Light Sensitivity: Protect from UV exposure due to the hydroxymethyl group’s reactivity.
- Moisture: Use desiccants to avoid sulfonamide degradation.
Related sulfonamides (e.g., ) highlight the importance of controlled storage.
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing derivatives with modified substituents?
- Methodological Answer: Systematic optimization via Design of Experiments (DoE) is critical:
- Variables: Reagent ratios (amine:sulfonyl chloride), solvent polarity, reaction time.
- High-Throughput Screening: Test 96-well plates with automated liquid handling.
- Analytical Monitoring: Use LC-MS to track intermediate formation.
Contradictory yield data (e.g., ’s oxidation/reduction outcomes) may arise from competing pathways, requiring mechanistic probes like isotopic labeling.
Q. What strategies resolve contradictions in biological activity data across similar sulfonamides?
- Methodological Answer: Address discrepancies through:
- Target-Specific Assays: Validate enzyme inhibition (e.g., carbonic anhydrase) vs. off-target effects.
- Structural-Activity Relationships (SAR): Compare substituent effects (e.g., ’s benzenesulfonamide derivatives with varying alkynyl groups).
- Computational Modeling: Dock compounds into protein active sites (e.g., JAK1 inhibitors in ) to predict binding affinities.
Q. How can the compound’s reactivity in nucleophilic substitution reactions be leveraged for functionalization?
- Methodological Answer: The hydroxymethyl group is a key site for derivatization:
- Esterification/Acylation: React with acyl chlorides (e.g., acetic anhydride) under basic conditions.
- Oxidation: Convert to a ketone using Jones reagent (CrO₃/H₂SO₄).
- Cross-Coupling: Employ Suzuki-Miyaura reactions with boronic acids (Pd catalysis).
details analogous substitution reactions in triazole-containing sulfonamides.
Q. What advanced techniques characterize intermolecular interactions in solid-state structures?
- Methodological Answer: Use X-ray crystallography to analyze:
- Hydrogen Bonding: Sulfonamide O atoms as acceptors (e.g., ’s N–H⋯O networks).
- π-π Stacking: Aromatic ring interactions in crystal lattices.
- Thermal Analysis: TGA/DSC to assess stability correlated with packing efficiency.
Q. How do electronic effects of substituents influence spectroscopic properties?
- Methodological Answer: Substituents alter electron density, detectable via:
- UV-Vis Spectroscopy: Compare λₘₐₓ shifts for electron-withdrawing (e.g., –Cl) vs. donating (–OCH₃) groups.
- ¹H NMR Chemical Shifts: Electron-withdrawing groups deshield adjacent protons (e.g., ’s chloro-substituted benzamide).
- DFT Calculations: Model HOMO-LUMO gaps to predict reactivity trends.
Comparative and Mechanistic Questions
Q. How does this compound compare to N,N-diethyl analogs in biological assays?
- Methodological Answer: Conduct parallel bioactivity screens (e.g., antimicrobial MIC assays):
- Diethyl vs. Dimethyl: Increased lipophilicity in diethyl derivatives may enhance membrane permeability.
- SAR Analysis: ’s dichlorobenzene sulfonamide showed enhanced antifungal activity vs. non-halogenated analogs.
Q. What mechanistic insights explain its potential as a kinase inhibitor scaffold?
- Methodological Answer:
The sulfonamide moiety mimics ATP-binding motifs in kinases. Strategies include: - Enzyme Kinetics: Measure IC₅₀ values against purified kinases (e.g., JAK1 in ).
- Mutagenesis Studies: Identify critical residues for sulfonamide binding via alanine scanning.
- Molecular Dynamics: Simulate binding pocket flexibility to optimize inhibitor design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
